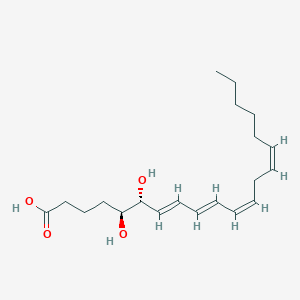

5S,6R-DiHETE

Description

Properties

IUPAC Name |

(5S,6R,7E,9E,11Z,14Z)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)/b7-6-,10-9-,12-11+,15-13+/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZBUUTTYHTDRR-NSEFZGNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82948-87-6 | |

| Record name | (5S,6S)-Dihydroxy-(7E,9E,11Z,14Z)-eicosatetraenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Enzymatic Conversion of Leukotriene A₄ to 5S,6R-DiHETE

For: Researchers, scientists, and drug development professionals

Abstract

Leukotriene A₄ (LTA₄) is a pivotal yet unstable epoxide intermediate in the biosynthesis of potent lipid mediators that govern a spectrum of physiological and pathological processes. While the conversion of LTA₄ to the pro-inflammatory chemoattractant Leukotriene B₄ (LTB₄) by LTA₄ hydrolase (LTA4H) is extensively studied, an alternative and less-characterized metabolic fate of LTA₄ is its enzymatic hydrolysis to 5S,6R-dihydroxy-7,9-trans-11,14-cis-eicosatetraenoic acid (5S,6R-DiHETE). This conversion is primarily catalyzed by cytosolic epoxide hydrolase (cEH), also known as soluble epoxide hydrolase (sEH). The resulting diol, this compound, exhibits nuanced biological activities, including both weak pro-inflammatory and more pronounced anti-inflammatory effects. This guide provides a comprehensive technical overview of the enzymatic conversion of LTA₄ to this compound, delving into the responsible enzymes, the proposed reaction mechanism, a detailed in-vitro experimental protocol, and the emerging biological significance of this pathway. This document is intended to serve as a foundational resource for researchers investigating the complexities of eicosanoid metabolism and its implications for drug discovery.

Introduction: The Metabolic Crossroads of Leukotriene A₄

The 5-lipoxygenase (5-LOX) pathway, a critical branch of the arachidonic acid cascade, leads to the production of leukotrienes, a family of inflammatory mediators.[1][2] The pathway is initiated by the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently dehydrated to form the unstable epoxide, Leukotriene A₄ (LTA₄).[2] LTA₄ stands at a crucial metabolic junction, where its fate is determined by the enzymatic machinery present in the cellular microenvironment.

The canonical pathways for LTA₄ metabolism are:

-

Conversion to Leukotriene B₄ (LTB₄): Catalyzed by the enzyme LTA₄ hydrolase (LTA4H), this pathway yields LTB₄, a potent neutrophil chemoattractant and pro-inflammatory mediator.[3][4]

-

Conversion to Cysteinyl Leukotrienes (cys-LTs): In the presence of reduced glutathione, LTC₄ synthase catalyzes the formation of LTC₄, which is subsequently metabolized to LTD₄ and LTE₄. These cys-LTs are major contributors to asthmatic and allergic responses.

Beyond these well-defined pathways, a third, less-explored route involves the hydrolysis of LTA₄ to various dihydroxyeicosatetraenoic acids (DiHETEs). Among these, the stereospecific formation of this compound is of particular interest due to its emerging biological activities.

The Enzymology of this compound Synthesis

The primary enzyme responsible for the conversion of LTA₄ to this compound is cytosolic epoxide hydrolase (cEH) , also referred to as soluble epoxide hydrolase (sEH) .[5] Unlike LTA4H, which is highly specific for LTA₄ and produces LTB₄, cEH exhibits broader substrate specificity for a variety of endogenous and xenobiotic epoxides.[6]

Cytosolic Epoxide Hydrolase (cEH/sEH): A Key Player in Lipid Metabolism

cEH is a ubiquitously expressed enzyme found in the cytosol of various tissues, with high levels reported in the liver.[7] It plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are cytochrome P450-derived lipid mediators with generally anti-inflammatory and vasodilatory properties.[8] The hydrolysis of EETs by cEH to their corresponding diols is considered a primary mechanism for terminating their biological activity.[9] The ability of cEH to also hydrolyze LTA₄ suggests a potential cross-talk between the 5-lipoxygenase and cytochrome P450 pathways.

The enzymatic activity of cEH is dependent on a catalytic triad within its active site, which facilitates the addition of a water molecule to the epoxide ring.[6]

Proposed Reaction Mechanism

The enzymatic conversion of LTA₄ to this compound by cEH is proposed to proceed via a general acid-base catalyzed nucleophilic attack of a water molecule on the epoxide ring. The stereochemistry of the product (5S,6R) is determined by the specific orientation of LTA₄ within the active site of the enzyme.

Caption: Proposed mechanism of LTA₄ hydrolysis by cEH.

In-Vitro Enzymatic Conversion of LTA₄ to this compound: A Practical Workflow

The following section outlines a detailed, albeit generalized, protocol for the in-vitro enzymatic conversion of LTA₄ to this compound using purified cEH. It is crucial to note that LTA₄ is a highly unstable molecule, and its handling requires specific precautions to ensure the integrity of the experiment.

Materials and Reagents

-

Purified cytosolic epoxide hydrolase (cEH): Can be obtained from commercial sources or purified from tissue homogenates (e.g., mouse liver) as described in the literature.[4]

-

Leukotriene A₄ (LTA₄) methyl ester: A more stable precursor to LTA₄.

-

Sodium Hydroxide (NaOH): For the saponification of LTA₄ methyl ester.

-

Methanol and Diethyl Ether: For extraction and purification.

-

Buffer System: A buffer with a pH range of 7.0-8.0 is generally suitable for cEH activity. A common choice is Tris-HCl or phosphate buffer.

-

Bovine Serum Albumin (BSA): To stabilize LTA₄ in the aqueous reaction buffer.[10]

-

Internal Standard: For quantitative analysis (e.g., a deuterated analogue of DiHETE).

-

HPLC or LC-MS/MS system: For the separation and quantification of the reaction products.

Experimental Protocol

Caption: Step-by-step workflow for the in-vitro conversion of LTA₄.

Step-by-Step Methodology:

-

Preparation of LTA₄: LTA₄ should be freshly prepared immediately before use by saponification of its methyl ester.[10] Briefly, dissolve LTA₄ methyl ester in a cold (0-4°C) mixture of methanol and aqueous NaOH. The reaction is typically complete within minutes. The concentration of the resulting LTA₄ solution can be determined spectrophotometrically by its characteristic UV absorbance spectrum.

-

Enzyme Preparation: Dilute the purified cEH to the desired concentration in the reaction buffer. The optimal enzyme concentration should be determined empirically to ensure linear product formation over the desired incubation time.

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, BSA (to a final concentration of ~1 mg/mL), and the diluted cEH. Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for a few minutes.

-

Initiation of the Reaction: Add the freshly prepared LTA₄ solution to the reaction mixture to initiate the enzymatic conversion. The final concentration of LTA₄ should be varied to determine kinetic parameters.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of product formation.

-

Termination of the Reaction: Stop the reaction by adding a cold organic solvent, such as a 2:1 mixture of methanol:diethyl ether, which will precipitate the protein and extract the lipids.

-

Product Extraction: After terminating the reaction, add the internal standard. Vortex the mixture and centrifuge to separate the phases. Collect the organic phase containing the lipids.

-

Analysis: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for analysis by HPLC or LC-MS/MS. Chiral chromatography may be necessary to separate the this compound from other DiHETE isomers.

Data Analysis and Interpretation

The amount of this compound produced can be quantified by comparing its peak area to that of the internal standard. Enzyme kinetic parameters, such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), can be determined by measuring the initial reaction rates at varying LTA₄ concentrations and fitting the data to the Michaelis-Menten equation.

Table 1: Representative Enzyme Kinetic Parameters (Hypothetical)

| Parameter | Value | Unit |

| Kₘ (for LTA₄) | 5-20 | µM |

| Vₘₐₓ | 100-500 | pmol/min/mg |

| k꜀ₐₜ | 1-5 | s⁻¹ |

| k꜀ₐₜ/Kₘ | 0.05-1 | µM⁻¹s⁻¹ |

Note: The values in this table are hypothetical and should be determined experimentally. They are provided for illustrative purposes only.

Biological Significance and Therapeutic Potential of this compound

The biological role of this compound is an emerging area of research, with evidence suggesting a dualistic function in inflammatory processes.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of 5,6-DiHETE. It has been shown to attenuate vascular hyperpermeability, a key event in the inflammatory response, by inhibiting the elevation of intracellular calcium in endothelial cells. This suggests that this compound may act as an endogenous negative regulator of inflammation, contributing to the resolution phase.

Pro-inflammatory (LTD₄-like) Activity

Conversely, some studies have reported that this compound can act as a weak agonist for the cysteinyl leukotriene receptor 1 (CysLT1), the receptor for the pro-inflammatory mediator LTD₄.[11][12] This activity suggests that under certain conditions, this compound could contribute to pro-inflammatory responses, such as smooth muscle contraction.[11]

Caption: The opposing biological effects of this compound.

Therapeutic Implications

The dual nature of this compound's bioactivity presents both challenges and opportunities for drug development. Modulating the activity of cEH to selectively increase the production of this compound could be a novel therapeutic strategy for inflammatory diseases where vascular leakage is a key pathological feature. However, the potential for off-target effects due to its weak pro-inflammatory activity needs to be carefully considered.

Conclusion and Future Directions

The enzymatic conversion of LTA₄ to this compound by cytosolic epoxide hydrolase represents an important, yet understudied, branch of the leukotriene biosynthetic pathway. This guide has provided a comprehensive overview of the current understanding of this process, from the enzymology and reaction mechanism to a practical guide for its in-vitro study.

Future research should focus on:

-

Elucidating the precise signaling pathway of this compound: Identifying its specific receptor(s) and downstream signaling cascades will be crucial for understanding its physiological and pathological roles.

-

Determining the kinetic parameters of cEH with LTA₄: A thorough kinetic analysis will provide valuable insights into the efficiency of this conversion compared to other LTA₄ metabolic pathways.

-

Investigating the in-vivo relevance of this pathway: Studies using animal models of inflammation will be essential to validate the therapeutic potential of modulating this compound production.

A deeper understanding of the enzymatic conversion of LTA₄ to this compound holds the promise of uncovering new therapeutic targets for the treatment of a wide range of inflammatory disorders.

References

-

Maycock, A. L., Anderson, M. S., DeSousa, D. M., & Kuehl, F. A., Jr. (1982). Leukotriene A4: preparation and enzymatic conversion in a cell-free system to leukotriene B4. The Journal of biological chemistry, 257(23), 13911–13914. [Link]

-

Stsiapanava, A., Olsson, U., Wan, M., Kleinschmidt, T., Rutishauser, D., Zubarev, R., Samuelsson, B., Rinaldo-Matthis, A., & Haeggström, J. Z. (2014). Binding of Pro-Gly-Pro at the active site of leukotriene A4 hydrolase and development of an epoxide hydrolase selective inhibitor. Proceedings of the National Academy of Sciences of the United States of America, 111(12), 4421–4426. [Link]

-

Jones, C. M., Graff, J., J-F., R., & Jones, T. R. (2012). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Journal of biomolecular screening, 17(1), 24–33. [Link]

-

Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual review of pharmacology and toxicology, 45, 311–333. [Link]

-

Maclouf, J., & Murphy, R. C. (1988). Transcellular metabolism of neutrophil-derived leukotriene A4 by human platelets. A potential cellular source of leukotriene C4. The Journal of biological chemistry, 263(1), 174–181. [Link]

-

Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et biophysica acta, 1851(4), 340–355. [Link]

-

Sala, A., Folco, G., & Murphy, R. C. (2010). Transcellular biosynthesis of eicosanoids. Pharmacological reports : PR, 62(3), 503–510. [Link]

-

Haeggström, J., Wetterholm, A., Medina, J. F., & Rådmark, O. (1988). Leukotriene A4. Enzymatic conversion into 5,6-dihydroxy-7,9,11,14-eicosatetraenoic acid by mouse liver cytosolic epoxide hydrolase. The Journal of biological chemistry, 263(26), 13147–13151. [Link]

-

Fitzpatrick, F. A., Liggett, W. F., McGee, J. E., Bunting, S., Morton, D. R., & Samuelsson, B. (1984). Phospholipid bilayers enhance the stability of leukotriene A4 and epoxytetraenes: stabilization of eicosanoids by liposomes. The Journal of biological chemistry, 259(19), 11403–11407. [Link]

-

Cirilli, R., Ferretti, R., Gallinella, B., La Torre, F., & Zanitti, L. (2007). Separation of atropisomeric 1,4,5,6-tetrahydropyrimidinium salts by chiral HPLC and determination of their enantiomerization barriers. Chirality, 19(8), 617–626. [Link]

-

Mueller, M. J. (2009). Model for the epoxide hydrolase reaction mechanism. ResearchGate. [Link]

-

Maclouf, J., & Murphy, R. C. (1988). Transcellular metabolism of neutrophil-derived leukotriene A4 by human platelets. A potential cellular source of leukotriene C4. ResearchGate. [Link]

-

Wang, W., Du, L., Li, D., & Wang, Y. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Molecules (Basel, Switzerland), 26(11), 3293. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Kier, A. B., Schroeder, F., & Murphy, R. C. (2004). Fatty acid binding proteins stabilize leukotriene A4: competition with arachidonic acid but not other lipoxygenase products. Biochemistry, 43(25), 8146–8154. [Link]

-

Cione, E., La Torre, C., & Caroleo, M. C. (2020). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. Frontiers in immunology, 11, 589949. [Link]

-

Z-Buffer. (n.d.). Effect of Different Buffer Components on IgG4 Stability. [Link]

-

Proschak, E., Heering, J., & Merk, D. (2019). Design of Dual Inhibitors of Soluble Epoxide Hydrolase and LTA4 Hydrolase. ACS medicinal chemistry letters, 10(7), 1058–1063. [Link]

-

Wikipedia. (n.d.). 5-Hydroxyeicosatetraenoic acid. [Link]

-

Morisseau, C., & Hammock, B. D. (2007). Measurement of soluble epoxide hydrolase (sEH) activity. Current protocols in toxicology, Chapter 4, Unit 4.23. [Link]

-

Harris, T. R., Bettaieb, A., & Hammock, B. D. (2015). Effect of soluble epoxide hydrolase polymorphism on substrate and inhibitor selectivity and dimer formation. The Journal of biological chemistry, 290(11), 6713–6725. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

The Medical Biochemistry Page. (2024, January 12). Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins. [Link]

-

Chemguide. (n.d.). MASS SPECTROMETRY - FRAGMENTATION PATTERNS. [Link]

-

Haeggström, J. Z., Tholander, F., & Wetterholm, A. (2007). Structure and catalytic mechanisms of leukotriene A4 hydrolase. Prostaglandins & other lipid mediators, 83(3), 198–202. [Link]

-

Meijer, J., & DePierre, J. W. (1987). Purification of mouse liver cytosolic epoxide hydrolase. Chemico-biological interactions, 62(3), 249–260. [Link]

-

Zhang, Y., & Li, H. (2024). Molecular Mechanism of 5,6-Dihydroxyflavone in Suppressing LPS-Induced Inflammation and Oxidative Stress. International journal of molecular sciences, 25(19), 10694. [Link]

-

Salar, D. A., & Schefer, L. (2024). Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability. Journal of pharmaceutical and biomedical analysis, 251, 116459. [Link]

-

Wixtrom, R. J., & Hammock, B. D. (1988). Cytosolic epoxide hydrolase. Biochemical pharmacology, 37(1), 199–204. [Link]

-

Kuenzel, S., & Hart, T. (2010). NLRC5 limits the activation of inflammatory pathways. Journal of immunology (Baltimore, Md. : 1950), 185(3), 1661–1669. [Link]

-

Science Ready. (n.d.). MASS SPECTROMETRY FRAGMENTATION PATTERNS – HSC Chemistry. [Link]

-

Fitzpatrick, F., Haeggström, J., & Granström, E. (1983). Metabolism of leukotriene A4 by an enzyme in blood plasma: a possible leukotactic mechanism. Proceedings of the National Academy of Sciences of the United States of America, 80(18), 5425–5429. [Link]

-

ResearchGate. (n.d.). Kinetic constants for hydrolysis of LTA4 and alanine- 4-nitroanilide by.... [Link]

-

Powell, W. S., & Rokach, J. (2013). The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor. Progress in lipid research, 52(4), 651–665. [Link]

-

Li, H., & Chen, X. (2022). Pharmacological Effects of Polyphenol Phytochemicals on the Intestinal Inflammation via Targeting TLR4/NF-κB Signaling Pathway. International journal of molecular sciences, 23(19), 11892. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. [Link]

-

Wang, H., & Du, Y. (2010). Development of a homogeneous time-resolved fluorescence leukotriene B4 assay for determining the activity of leukotriene A4 hydrolase. Analytical biochemistry, 403(1-2), 65–71. [Link]

-

Powell, W. S., & Rokach, J. (2013). The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor. Progress in lipid research, 52(4), 651–665. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Kinetic resolution of racemic leukotriene A4 by mammalian cytosolic epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Capturing LTA4 hydrolase in action: Insights to the chemistry and dynamics of chemotactic LTB4 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]

- 5. Molecular Mechanism of 5,6-Dihydroxyflavone in Suppressing LPS-Induced Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytosolic epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Leukotriene A4: preparation and enzymatic conversion in a cell-free system to leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. This compound (82948-88-7) for sale [vulcanchem.com]

Topic: 5S,6R-DiHETE Mechanism of Action in Endothelial Cells

An In-depth Technical Guide for Researchers

Abstract

This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the action of 5(S),6(R)-dihydroxyeicosatetraenoic acid (5S,6R-DiHETE) in vascular endothelial cells. As a distinct bioactive lipid mediator derived from the arachidonic acid cascade, this compound has emerged as a significant modulator of endothelial function, primarily through a novel anti-inflammatory and barrier-stabilizing pathway. We will dissect its biosynthesis, receptor interactions, core signaling pathways, and the consequential effects on vascular permeability and tone. This document is intended for researchers in vascular biology and drug development, offering not only a synthesis of the current understanding but also detailed, field-proven experimental protocols to empower further investigation into this and related signaling pathways.

Introduction: Unveiling a Unique Eicosanoid

Eicosanoids, a diverse family of signaling molecules derived from 20-carbon fatty acids, are central regulators of vascular homeostasis and inflammation.[1][2][3] While prostaglandins and leukotrienes have been extensively studied, the specific roles of many other metabolites are still being elucidated. This compound is one such molecule, primarily generated from the hydrolysis of Leukotriene A4 (LTA4).[4] Recent evidence has distinguished its function from other eicosanoids, identifying it as a potent inhibitor of endothelial hyperpermeability.[5][6][7] Unlike many pro-inflammatory lipids, this compound exhibits a protective or stabilizing effect on the endothelium, particularly under inflammatory challenge. This guide consolidates the current knowledge, focusing on the causality of its mechanism and providing the technical framework to validate and explore its therapeutic potential.

Biosynthesis and Molecular Lineage

The availability of this compound at the vascular interface is a critical determinant of its biological activity. Its synthesis is intrinsically linked to the 5-lipoxygenase (5-LO) pathway, which is highly active in inflammatory cells like neutrophils.[8]

-

Origin from Arachidonic Acid: The process begins with the release of arachidonic acid from the cell membrane's glycerophospholipids by phospholipase A2 (PLA2).[9]

-

Formation of Leukotriene A4 (LTA4): The 5-LO enzyme converts arachidonic acid into the unstable epoxide, LTA4.

-

Hydrolysis to this compound: this compound is formed through the hydrolysis of the epoxide group in LTA4. This conversion can occur non-enzymatically under physiological conditions or be catalyzed by specific enzymes, such as cytosolic epoxide hydrolase, which has been demonstrated in mouse liver.[4] This dual-formation pathway suggests that this compound can be generated both spontaneously during robust inflammatory responses where LTA4 is abundant and via regulated enzymatic action.

The Core Mechanism: Inhibition of Intracellular Calcium Signaling

The primary mechanism of action for this compound in endothelial cells is the potent inhibition of intracellular calcium ([Ca²⁺]i) elevation.[5][6][7] This is a pivotal finding, as calcium is a master second messenger in endothelial cells, governing everything from nitric oxide production to barrier integrity.[5]

In studies using Human Umbilical Vein Endothelial Cells (HUVECs), pretreatment with 5,6-DiHETE significantly blunts the sharp increase in [Ca²⁺]i typically induced by inflammatory agonists like histamine.[5][6] While the precise cell surface receptor for this compound on endothelial cells remains to be definitively identified, its downstream effect on calcium channels is clear.[5] This action appears to be distinct from its known, albeit weak, agonism at the LTD4 receptor observed in other tissues.[4][10][11] The inhibition of calcium influx is the lynchpin of its vascular effects.

Downstream Consequences of Calcium Inhibition

By clamping down on agonist-induced calcium signaling, this compound triggers two major functional outcomes in the endothelium:

-

Inhibition of Nitric Oxide (NO) Production: Endothelial Nitric Oxide Synthase (eNOS) is a Ca²⁺/calmodulin-dependent enzyme. The influx of calcium is a critical step for its activation and the subsequent production of NO, a potent vasodilator. By preventing the rise in [Ca²⁺]i, 5,6-DiHETE inhibits eNOS activation and attenuates NO production.[5][6] This leads to a reduction in histamine- or acetylcholine-induced vascular relaxation.[5]

-

Stabilization of the Endothelial Barrier: A surge in intracellular calcium is a key trigger for endothelial barrier disruption. It promotes the formation of actin stress fibers and the destabilization of adherens junctions, leading to intercellular gap formation and increased vascular permeability.[5] 5,6-DiHETE’s ability to inhibit this calcium surge directly preserves the integrity of the endothelial barrier, preventing histamine-induced hyperpermeability.[5][6][7]

Signaling Pathway Diagram

Caption: Core signaling pathway of this compound in endothelial cells.

Functional Outcomes and Therapeutic Implications

The unique calcium-inhibiting mechanism of this compound translates into significant anti-inflammatory and vasostabilizing effects.

| Functional Outcome | Mechanism | Implication |

| Attenuation of Vascular Hyperpermeability | Inhibition of agonist-induced [Ca²⁺]i increase prevents actin cytoskeleton rearrangement and adherens junction disruption.[5] | Potential therapeutic for conditions with vascular leakage, such as sepsis, acute inflammation, and edema. |

| Modulation of Vascular Tone | Inhibition of [Ca²⁺]i-dependent eNOS activation reduces NO production, thereby attenuating vasodilation.[5][6] | May play a role in local blood flow regulation during inflammation, preventing excessive vasodilation. |

| Anti-Inflammatory Activity | By stabilizing the endothelial barrier, it limits the extravasation of plasma and inflammatory cells into tissues.[5] | Contrasts with many other leukotriene pathway products that are pro-inflammatory. |

While the direct effects of this compound on angiogenesis and sustained neutrophil-endothelial interactions are not yet fully characterized, its profound effect on permeability is critical. During inflammation, neutrophil adhesion and migration can compromise barrier function; this compound's stabilizing action could serve as a counter-regulatory mechanism to maintain homeostasis.[12][13]

Key Experimental Protocols

To ensure reproducibility and rigor, the following protocols are provided. They are designed as self-validating systems, with clear positive and negative controls.

Protocol 1: Intracellular Calcium ([Ca²⁺]i) Measurement in HUVECs

This protocol quantifies the inhibitory effect of this compound on histamine-induced calcium influx.

A. Cell Preparation:

-

Seed HUVECs onto 96-well black, clear-bottom plates and grow to 90-95% confluence. Use standard endothelial growth medium.

-

Wash cells twice gently with 100 µL of Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.

-

Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) at a final concentration of 2-5 µM in HBSS.

-

Add 100 µL of loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

-

Wash cells three times with 100 µL of HBSS to remove extracellular dye. Add 100 µL of fresh HBSS to each well for the assay.

B. Treatment and Measurement:

-

Place the plate in a fluorescence plate reader equipped with kinetic reading capabilities and appropriate filters for the chosen dye.

-

Set the reader to record fluorescence intensity every 1-2 seconds for a total of 5-10 minutes.

-

Establish a baseline fluorescence reading for 60 seconds.

-

Pre-treatment: Add this compound (or vehicle control, e.g., ethanol) to the appropriate wells at the desired final concentration (e.g., 1-10 µM). Allow to incubate for 5-15 minutes.

-

Stimulation: Add the inflammatory agonist (e.g., histamine, final concentration 10 µM) to all wells and continue recording the fluorescence signal.

-

Positive Control: Wells treated with vehicle + histamine.

-

Negative Control: Wells treated with vehicle only (no histamine).

C. Data Analysis:

-

Normalize the fluorescence data (F/F₀, where F₀ is the baseline fluorescence).

-

Calculate the peak fluorescence intensity or the area under the curve after histamine addition.

-

Compare the response in this compound-treated wells to the positive control to determine the percentage of inhibition.

Protocol 2: Western Blotting for eNOS Phosphorylation

This protocol assesses a key downstream target of calcium signaling.

Caption: Standardized workflow for Western Blot analysis.

A. Sample Preparation:

-

Seed HUVECs in 6-well plates.

-

Treat cells as described in the calcium assay (Vehicle, this compound, Histamine, this compound + Histamine) for a short duration (e.g., 5-10 minutes).

-

Immediately place plates on ice and wash twice with ice-cold PBS.

-

Lyse cells with 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect lysate, and centrifuge to pellet debris.

-

Quantify protein concentration of the supernatant using a BCA assay.

B. Electrophoresis and Blotting:

-

Normalize protein samples to the same concentration and add Laemmli sample buffer.

-

Separate 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated eNOS (Ser1177) and total eNOS, diluted in 5% BSA/TBST.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times for 10 minutes each with TBST.

-

Apply an Enhanced Chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imaging system.

C. Analysis:

-

Use densitometry software (e.g., ImageJ) to quantify the band intensity for p-eNOS and total eNOS.

-

Calculate the ratio of p-eNOS to total eNOS for each condition to determine the activation state.

Conclusion and Future Directions

This compound acts on endothelial cells through a clear and potent mechanism: the inhibition of agonist-induced intracellular calcium elevation. This single action confers upon it significant anti-inflammatory properties, primarily by stabilizing the endothelial barrier and attenuating NO-mediated vasodilation.[5][6] Its role as a counter-regulatory lipid mediator during inflammation warrants further investigation.

Key questions for future research include:

-

Receptor Identification: What is the specific G-protein coupled receptor or ion channel on endothelial cells that mediates the effects of this compound?

-

Broader Signaling Impact: Does this compound affect other signaling pathways, such as MAPK or PI3K, which are known to be modulated by other eicosanoids?[14]

-

In Vivo Efficacy: Can the barrier-protective effects observed in vitro be translated into therapeutic efficacy in animal models of inflammatory diseases like sepsis or acute respiratory distress syndrome?

This guide provides a solid foundation for researchers to delve into the nuanced world of eicosanoid signaling, with the ultimate goal of leveraging these pathways for novel therapeutic strategies.

References

-

Sugimoto, H., Tsuchiya, S., Shimonaka, M., et al. (2018). 5,6-DiHETE attenuates vascular hyperpermeability by inhibiting Ca2+ elevation in endothelial cells. Journal of Biological Chemistry. Available at: [Link]

-

Sheetrit, A., Zaidan, S., Mawasi, H., et al. (2024). 5,6-diHETE lactone (EPA-L) mediates hypertensive microvascular dilation by activating the endothelial GPR-PLC-IP3 signaling pathway. Biochemical and Biophysical Research Communications. Available at: [Link]

-

Félétou, M. (2011). Endothelium-Dependent Regulation of Vascular Tone. Comprehensive Physiology. Available at: [Link]

-

Wikipedia. (n.d.). 5-Hydroxyeicosatetraenoic acid. Wikipedia. Available at: [Link]

-

Al-Sawalha, N. A., & Imig, J. D. (2019). Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology. Frontiers in Bioscience-Landmark. Available at: [Link]

-

Imig, J. D. (2020). Epoxyeicosatrienoic Acids and 20-Hydroxyeicosatetraenoic Acid on Endothelial and Vascular Function. Comprehensive Physiology. Available at: [Link]

-

Edelman, B. L., & Casale, T. B. (1995). 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure. The American journal of physiology. Available at: [Link]

-

Ishida, T., Peterson, T. E., Shyy, J. Y., & Chien, S. (1999). MAP Kinase Activation by Flow in Endothelial Cells. Circulation Research. Available at: [Link]

-

Le-Nguyen, D., De-Almeida, C., Hachem, A., et al. (1993). Comparative biological activities of the four synthetic (5,6)-dihete isomers. Prostaglandins, Leukotrienes and Essential Fatty Acids. Available at: [Link]

-

Gabbs, M., Leng, S., Devassy, J. G., et al. (2015). Factors Influencing the Eicosanoids Synthesis In Vivo. Frontiers in Physiology. Available at: [Link]

-

Sugimoto, H., Tsuchiya, S., Shimonaka, M., et al. (2018). 5,6-DiHETE attenuates vascular hyperpermeability by inhibiting Ca2+ elevation in endothelial cells. Journal of Biological Chemistry. Available at: [Link]

-

Colom, B., & Ley, K. (2017). Opening the flood-gates: how neutrophil-endothelial interactions regulate permeability. Current Opinion in Hematology. Available at: [Link]

-

Ingerman-Wojenski, C., Silver, M. J., Smith, J. B., & Macarak, E. (1983). Prostaglandins, other eicosanoids and endothelial cells. Progress in Lipid Research. Available at: [Link]

-

Martínez-Cano, S., Fondevila, F., & Blanco, F. J. (2019). Screening Assays to Characterize Novel Endothelial Regulators Involved in the Inflammatory Response. Journal of Visualized Experiments. Available at: [Link]

-

Colom, B., Poitelon, Y., Huang, W., et al. (2012). Neutrophil-endothelial interactions: a new player in the field of inflammation. Journal of leukocyte biology. Available at: [Link]

-

PlumX. (2018). 5,6-DiHETE attenuates vascular hyperpermeability by inhibiting Ca 2+ elevation in endothelial cells. PlumX Metrics. Available at: [Link]

-

Tonnesen, M. G., Smedly, L. A., & Henson, P. M. (1984). Neutrophil-endothelial cell interactions. Modulation of neutrophil adhesiveness induced by complement fragments C5a and C5a des arg and formyl-methionyl-leucyl-phenylalanine in vitro. The Journal of clinical investigation. Available at: [Link]

-

Seredenina, T., Nayak, T. K., & Ganesan, L. P. (2024). Interrogating endothelial barrier regulation by temporally resolved kinase network generation. Life Science Alliance. Available at: [Link]

-

Gael, V. (2023). Exploring Eicosanoids: Understanding the Significance of Concentr. Journal of Analytical & Pharmaceutical Research. Available at: [Link]

-

McAdam, B. F., Mardini, I. A., Habib, A., et al. (1999). Effect of regulated expression of human cyclooxygenase isoforms on eicosanoid and isoeicosanoid production in inflammation. The Journal of clinical investigation. Available at: [Link]

-

Michaelis, U. R., Falck, J. R., Schmidt, R., et al. (2005). Characterization of 5,6- and 8,9-epoxyeicosatrienoic acids (5,6- and 8,9-EET) as potent in vivo angiogenic lipids. Arteriosclerosis, thrombosis, and vascular biology. Available at: [Link]

-

Frey, R. S., Ushio-Fukai, M., & Malik, A. B. (2009). Endothelial Mechanotransduction, Redox Signaling and the Regulation of Vascular Inflammatory Pathways. Antioxidants & redox signaling. Available at: [Link]

-

ResearchGate. (n.d.). Western blot of phosphorylated (p) and total JNK, p38 MAPK (A), and... ResearchGate. Available at: [Link]

-

Witke, A., Vasina, E., Garske, D., et al. (2023). Endothelial Cell Behavior and Nitric Oxide Production on a-C:H:SiOx-Coated Ti-6Al-4V Substrate. International Journal of Molecular Sciences. Available at: [Link]

-

Witko-Sarsat, V., & Mouthon, L. (2016). Endothelium-Neutrophil Interactions in ANCA-Associated Diseases. Frontiers in immunology. Available at: [Link]

-

Wang, L., Zhang, J., Li, Y., et al. (2022). Diversity of arterial cell and phenotypic heterogeneity induced by high-fat and high-cholesterol diet. Frontiers in Cell and Developmental Biology. Available at: [Link]

-

Rinaldo, J. E., & Basford, R. E. (1987). Neutrophil-endothelial Interactions: Modulation of Neutrophil Activation Responses by Endothelial Cells. Tissue & cell. Available at: [Link]

-

Ghosh, J., Myers, C. E., & Brooks, T. (2010). Substrate Selectivity of 5-Hydroxyeicosanoid Dehydrogenase and Its Inhibition by 5-Hydroxy-Δ6-Long-Chain Fatty Acids. The Journal of pharmacology and experimental therapeutics. Available at: [Link]

-

Imig, J. D. (2020). Eicosanoid blood vessel regulation in physiological and pathological states. Clinical science. Available at: [Link]

-

Félétou, M., & Vanhoutte, P. M. (2009). Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses. Pharmacology & therapeutics. Available at: [Link]

Sources

- 1. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. primescholars.com [primescholars.com]

- 3. Eicosanoid blood vessel regulation in physiological and pathological states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (82948-88-7) for sale [vulcanchem.com]

- 5. 5,6-DiHETE attenuates vascular hyperpermeability by inhibiting Ca2+ elevation in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5,6-DiHETE attenuates vascular hyperpermeability by inhibiting Ca2+ elevation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. plu.mx [plu.mx]

- 8. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 9. Factors Influencing the Eicosanoids Synthesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Comparative biological activities of the four synthetic (5,6)-dihete isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Opening the flood-gates: how neutrophil-endothelial interactions regulate permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Endothelium-Neutrophil Interactions in ANCA-Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of 5,6- and 8,9-epoxyeicosatrienoic acids (5,6- and 8,9-EET) as potent in vivo angiogenic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Vascular Signaling Pathway of 5S,6R-DiHETE

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5S,6R-dihydroxy-7,9,11,14-eicosatetraenoic acid (5S,6R-DiHETE) is a lipid mediator derived from the 5-lipoxygenase (5-LOX) pathway, which is increasingly recognized for its significant modulatory role in vascular homeostasis. Unlike many of its pro-inflammatory leukotriene counterparts, this compound exhibits potent anti-inflammatory and vasoprotective properties, primarily by attenuating vascular hyperpermeability and excessive vasodilation. This technical guide provides a comprehensive overview of the current understanding of the this compound signaling pathway in vascular tissue. It delves into its biosynthesis, its primary effects on endothelial and smooth muscle cells, the current hypotheses regarding its receptor-mediated actions, and the downstream signaling cascades. Furthermore, this guide presents detailed experimental protocols and workflows for researchers to investigate this pathway, aiming to facilitate further discoveries and the development of novel therapeutics targeting vascular inflammation and dysfunction.

Introduction: The 5-Lipoxygenase Pathway and the Emergence of this compound

The 5-lipoxygenase pathway is a critical branch of the arachidonic acid cascade, leading to the production of potent biologically active lipids, including the leukotrienes. While leukotrienes like LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4) are well-characterized as potent pro-inflammatory mediators that increase vascular permeability and promote leukocyte chemotaxis, other metabolites of this pathway are now emerging as having counter-regulatory, protective functions.

This compound is one such metabolite. It is formed from the unstable epoxide intermediate, Leukotriene A4 (LTA4), through non-enzymatic hydrolysis or via the action of epoxide hydrolases. Its presence in tissues, particularly during the resolution phase of inflammation, suggests a role in restoring vascular integrity.

This guide will focus on the signaling mechanisms of this compound in the vasculature, a topic of growing interest for its therapeutic potential in inflammatory diseases, cardiovascular conditions, and other pathologies characterized by endothelial dysfunction.

Biosynthesis of this compound

The synthesis of this compound is intrinsically linked to the activation of the 5-LOX pathway. The process begins with the liberation of arachidonic acid from the cell membrane by phospholipase A2.

Diagram: Biosynthesis of this compound

Caption: Biosynthesis pathway of this compound from arachidonic acid.

Vascular Effects of this compound: A Focus on the Endothelium

Current research strongly indicates that the primary site of action for this compound in the vasculature is the endothelium. Its effects on vascular smooth muscle appear to be minimal and secondary to its endothelial actions.

Attenuation of Vascular Hyperpermeability

A hallmark of inflammation is the increase in vascular permeability, leading to edema. This compound has been shown to counteract this process. In preclinical models, pretreatment with this compound significantly inhibits the vascular leakage induced by inflammatory mediators like histamine.[1][2] This effect is crucial for the resolution of inflammation and the restoration of normal tissue function.

Modulation of Vascular Tone

While this compound does not appear to directly induce vasoconstriction or vasodilation, it modulates the vascular response to other stimuli. Specifically, it attenuates the vasodilation induced by agents like acetylcholine.[2] This suggests that this compound acts to stabilize the vasculature and prevent excessive relaxation, which can contribute to inflammatory edema.

| Vascular Effect of this compound | Experimental Observation | Reference |

| Vascular Permeability | Inhibits histamine-induced extravasation of FITC-dextran in mouse ear vasculature. | [1][2] |

| Vascular Tone | Attenuates acetylcholine-induced arterial relaxation in isolated mouse aorta. | [2] |

| Endothelial Barrier Function | Inhibits histamine-induced disruption of the endothelial barrier in HUVECs. | [1][2] |

The Signaling Cascade of this compound in Endothelial Cells

The vasoprotective effects of this compound are underpinned by a distinct signaling cascade within endothelial cells. The central mechanism identified to date is the inhibition of agonist-induced increases in intracellular calcium concentration ([Ca2+]i).

Receptor Interactions: An Unresolved Picture

The precise receptor for this compound in vascular tissue remains an area of active investigation. The current leading hypothesis, supported by data from other tissues, is that it may interact with cysteinyl leukotriene receptors (CysLT-Rs).

-

Cysteinyl Leukotriene Receptor 1 (CysLT1R) and 2 (CysLT2R): this compound has been identified as a weak agonist for the LTD4 receptor.[3] However, the canonical signaling of CysLT-Rs, particularly CysLT2R which is prominent on endothelial cells, involves an increase in intracellular calcium.[4][5] This is in direct contrast to the observed inhibitory effect of this compound on calcium influx. This discrepancy suggests several possibilities:

-

Biased Agonism: this compound may act as a biased agonist at a CysLT receptor, preferentially activating a non-canonical, inhibitory signaling pathway.

-

Allosteric Modulation: It could be an allosteric modulator of a CysLT receptor, altering its response to other ligands.

-

A Novel, Unidentified Receptor: The effects of this compound may be mediated by a yet-to-be-identified G-protein coupled receptor (GPCR). The GPR55 receptor, which is activated by other lipid mediators, is a potential candidate that warrants investigation.[6][7]

-

Downstream Signaling: Inhibition of Calcium Influx

The most robustly documented downstream effect of this compound is the inhibition of agonist-induced [Ca2+]i elevation in endothelial cells.[1][2] This is a critical control point, as calcium is a key second messenger that triggers a cascade of events leading to vasodilation and increased permeability.

Diagram: Proposed Signaling Pathway of this compound in Endothelial Cells

Caption: Proposed mechanism of this compound's inhibitory action on endothelial cell activation.

The precise mechanism by which this compound inhibits calcium influx is not fully understood. It may involve:

-

Inhibition of Store-Operated Calcium Entry (SOCE): A likely target is the SOCE pathway, which is a major route for calcium entry in endothelial cells following the depletion of intracellular stores.

-

Modulation of Transient Receptor Potential (TRP) Channels: TRP channels are key components of the SOCE machinery and are known to be modulated by lipid mediators.

Impact on Nitric Oxide (NO) Production

By inhibiting the rise in intracellular calcium, this compound consequently blunts the activation of endothelial nitric oxide synthase (eNOS), a calcium/calmodulin-dependent enzyme.[1][2] This leads to reduced production of nitric oxide (NO), a potent vasodilator. This mechanism explains the observed attenuation of acetylcholine-induced vasodilation by this compound.

Experimental Protocols for Investigating this compound Signaling

To further elucidate the signaling pathway of this compound, a combination of in vitro and ex vivo experimental approaches is required.

In Vitro Studies with Endothelial Cells (e.g., HUVECs)

5.1.1. Intracellular Calcium Measurement

This is a fundamental assay to confirm the inhibitory effect of this compound on agonist-induced calcium influx.

-

Protocol:

-

Culture human umbilical vein endothelial cells (HUVECs) to confluence on glass-bottom dishes.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

-

Wash the cells with a physiological salt solution.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for 15-30 minutes.

-

Establish a baseline fluorescence reading using a fluorescence microscope or plate reader.

-

Stimulate the cells with an agonist (e.g., histamine or bradykinin) and record the change in fluorescence intensity over time.

-

Analyze the data by quantifying the peak fluorescence intensity or the area under the curve.

-

5.1.2. eNOS Phosphorylation Analysis by Western Blot

This assay determines the effect of this compound on the activation state of eNOS.

-

Protocol:

-

Culture HUVECs to confluence in multi-well plates.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat with this compound or vehicle for 30 minutes.

-

Stimulate with an agonist (e.g., VEGF or histamine) for 5-15 minutes.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk.

-

Incubate with a primary antibody against phospho-eNOS (Ser1177).

-

Incubate with a secondary HRP-conjugated antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total eNOS and a loading control (e.g., GAPDH or β-actin) for normalization.

-

Ex Vivo Studies with Isolated Blood Vessels

5.2.1. Vascular Reactivity (Wire Myography)

This "gold standard" technique assesses the functional effects of this compound on vascular tone.

-

Protocol:

-

Euthanize a laboratory animal (e.g., mouse or rat) and carefully dissect a blood vessel (e.g., thoracic aorta or mesenteric artery).

-

Cut the vessel into 2-3 mm rings and mount them on the wires of a wire myograph in an organ bath containing Krebs-Henseleit buffer, gassed with 95% O2/5% CO2 at 37°C.

-

Gradually stretch the rings to their optimal resting tension.

-

Assess vessel viability by contracting with KCl and then testing for endothelium-dependent relaxation with acetylcholine after pre-constriction with phenylephrine.

-

Pre-incubate the vessel rings with this compound or vehicle for 30 minutes.

-

Generate a cumulative concentration-response curve to a vasodilator (e.g., acetylcholine) in the presence and absence of this compound.

-

Analyze the data to determine changes in the potency (EC50) and efficacy (Emax) of the vasodilator.

-

Diagram: Experimental Workflow for Investigating this compound Signaling

Sources

- 1. 5,6-DiHETE attenuates vascular hyperpermeability by inhibiting Ca2+ elevation in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5,6-DiHETE attenuates vascular hyperpermeability by inhibiting Ca2+ elevation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cysteinyl leukotrienes regulate endothelial cell inflammatory and proliferative signals through CysLT2 and CysLT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cysteinyl leukotrienes regulate endothelial cell inflammatory and proliferative signals through CysLT₂ and CysLT₁ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LPI-GPR55 promotes endothelial cell activation and inhibits autophagy through inducing LINC01235 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. insidescientific.com [insidescientific.com]

biological function of 5S,6R-DiHETE in inflammation.

An In-depth Technical Guide to the Biological Function of 5S,6R-DiHETE in Inflammation

Abstract

The resolution of inflammation is an active, highly orchestrated process mediated by a specialized class of lipid mediators. Among the vast array of eicosanoids derived from arachidonic acid, 5S,6R-dihydroxyeicosatetraenoic acid (this compound) has emerged as a molecule with nuanced and significant roles in the inflammatory milieu. Initially characterized as a byproduct of the 5-lipoxygenase pathway, recent evidence has illuminated its potent anti-inflammatory and pro-resolving functions, particularly in the context of vascular integrity. This technical guide synthesizes current knowledge on the biosynthesis, molecular mechanisms, and biological functions of this compound in inflammation. We delve into its dualistic role, contrasting its weak pro-inflammatory activities with its more pronounced capacity to suppress vascular hyperpermeability and promote tissue healing. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, including detailed experimental protocols and mechanistic pathways, to facilitate further investigation into the therapeutic potential of this intriguing lipid mediator.

Introduction: The Eicosanoid Class Switch and the Rise of Pro-Resolving Mediators

Inflammation is a fundamental host defense mechanism, yet its dysregulation can lead to chronic disease and tissue damage.[1] The process is tightly controlled by a balance of pro-inflammatory and anti-inflammatory signals. Eicosanoids, a large family of signaling lipids derived from polyunsaturated fatty acids like arachidonic acid (AA), are central to this regulation. While molecules like prostaglandins and leukotrienes are potent initiators of inflammation, a paradigm shift in the field has revealed that the resolution of inflammation is not a passive decay of these signals but an active process.[1][2] This process involves a "class switch" in lipid mediator biosynthesis, leading to the generation of Specialized Pro-Resolving Mediators (SPMs), such as lipoxins, resolvins, protectins, and maresins.[3][4]

This compound is a dihydroxy fatty acid derived from the 5-lipoxygenase (5-LOX) pathway, the same pathway that produces the potent pro-inflammatory leukotrienes.[5][6] It is formed from the unstable intermediate, Leukotriene A4 (LTA4). While other LTA4 metabolites, like Leukotriene B4 (LTB4), are powerful neutrophil chemoattractants, this compound exhibits a distinct and often opposing biological profile, highlighting the exquisite specificity encoded within these metabolic cascades.

Biosynthesis of this compound: A Key Branch Point in the 5-Lipoxygenase Pathway

The synthesis of this compound originates from the enzymatic processing of arachidonic acid, which is first liberated from membrane phospholipids by phospholipase A2 (cPLA2).

The core biosynthetic steps are:

-

Oxygenation: The enzyme 5-lipoxygenase (5-LOX), often in conjunction with its activating protein FLAP, incorporates molecular oxygen into arachidonic acid to form the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[5]

-

Dehydration and Epoxide Formation: 5-LOX then catalyzes the dehydration of 5-HPETE to form the highly reactive epoxide, Leukotriene A4 (LTA4). LTA4 stands at a critical metabolic crossroads.[5]

-

Hydrolysis to this compound: LTA4 can be hydrolyzed to form this compound. This conversion can occur non-enzymatically or be catalyzed by epoxide hydrolases, such as the mouse liver cytosolic epoxide hydrolase.[6]

This pathway directly competes with the enzymatic conversion of LTA4 into other potent inflammatory mediators:

-

Leukotriene B4 (LTB4): Formed by the action of LTA4 hydrolase, predominantly in neutrophils and monocytes.[5]

-

Cysteinyl Leukotrienes (LTC4, LTD4, LTE4): Formed by the conjugation of LTA4 with glutathione, catalyzed by LTC4 synthase.[5]

The differential expression and activation of these downstream enzymes in various cell types determine the balance of pro-inflammatory leukotrienes versus the more nuanced activity of this compound.

Caption: Biosynthesis of this compound from Arachidonic Acid.

The Dichotomous Biological Functions in Inflammation

The functional role of this compound is context-dependent, with evidence supporting both weak pro-inflammatory and potent anti-inflammatory activities.

Pro-Inflammatory Actions: A Weak Leukotriene Receptor Agonist

Early studies investigating the biological activity of synthetic DiHETE isomers found that this compound can act as a weak agonist at the cysteinyl leukotriene receptor 1 (CysLT1), the receptor for LTD4.[6][7] This interaction was shown to induce smooth muscle contraction in guinea pig ileum, albeit with significantly lower potency than LTD4 itself.[7] This suggests that in certain tissues and at high concentrations, this compound could contribute to contractile events associated with inflammation.

Anti-Inflammatory & Pro-Resolving Functions: Guardian of Vascular Integrity

More recent and compelling evidence has established this compound as a key regulator of vascular permeability, a critical event in the acute inflammatory response.[8][9][10]

-

Attenuation of Vascular Hyperpermeability: In mouse models of histamine-induced inflammation, pretreatment with this compound significantly inhibited vascular dilation and hyperpermeability.[8] This effect is crucial, as the leakage of plasma and the infiltration of leukocytes into tissue are hallmark features of acute inflammation.

-

Inhibition of Endothelial Ca2+ Signaling: The primary mechanism for this vascular-stabilizing effect is the inhibition of intracellular calcium (Ca2+) elevation in endothelial cells.[8] Pro-inflammatory mediators like histamine trigger an influx of Ca2+, which activates nitric oxide (NO) synthase, leading to NO production, vascular relaxation, and disruption of the endothelial barrier. This compound directly counteracts this Ca2+ influx, thereby preventing downstream NO production and preserving barrier function.[8][10]

-

Promotion of Colitis Healing: The relevance of this molecule extends to complex inflammatory diseases. In mouse models of DSS-induced colitis, administration of 5,6-DiHETE during the recovery phase promoted healing, as evidenced by reduced weight loss and restoration of colon length.[11] This suggests a role in the active resolution phase of intestinal inflammation.

| Biological Function | Effect | Target/Cell Type | Experimental Model | Key Finding |

| Pro-Inflammatory | Smooth Muscle Contraction | LTD4 Receptor | Guinea Pig Ileum | Acts as a weak LTD4 receptor agonist with an EC50 of 1.3 µM.[7] |

| Anti-Inflammatory | Attenuation of Vascular Hyperpermeability | Endothelial Cells | Histamine-induced Mouse Ear Inflammation | Inhibits vascular dilation and leakage in response to inflammatory stimuli. |

| Anti-Inflammatory | Inhibition of NO Production | Human Umbilical Vein Endothelial Cells (HUVECs) | In vitro cell culture | Blocks histamine-induced NO production by preventing Ca2+ influx.[8] |

| Pro-Resolving | Promotion of Tissue Healing | Colon Tissue | DSS-Induced Murine Colitis | Accelerates recovery and reduces inflammatory damage when administered during the healing phase. |

Table 1: Summary of the Contrasting Biological Activities of this compound.

Caption: Mechanism of this compound in Attenuating Vascular Permeability.

Methodologies for Studying this compound

Investigating the function of this compound requires a combination of in vivo models, in vitro cell-based assays, and sophisticated analytical techniques.

In Vivo Models of Inflammation

-

DSS-Induced Colitis: This is a widely used model for inflammatory bowel disease.[11] Mice are administered dextran sodium sulfate (DSS) in their drinking water to induce acute colonic inflammation. This compound can be administered (e.g., intraperitoneally) during the recovery phase (after DSS withdrawal) to assess its pro-healing effects. Endpoints include daily monitoring of body weight, stool consistency, and colon length at sacrifice, along with histological analysis of colon sections for inflammation and tissue damage.

-

Mouse Ear Edema Model: This model is excellent for studying vascular permeability.[8] An inflammatory agent (e.g., histamine or arachidonic acid) is applied topically to the mouse ear to induce swelling and fluid extravasation. The effect of this compound can be tested by pre-treating the ear before the inflammatory challenge. Edema is quantified by measuring ear thickness or by using the Evans blue dye extravasation method.

In Vitro Endothelial Barrier Function Assay

This assay directly measures the ability of this compound to protect the endothelial barrier from inflammatory insults.

Protocol: Measuring Transendothelial Electrical Resistance (TEER)

-

Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) on porous Transwell inserts (e.g., 0.4 µm pore size) until they form a confluent monolayer.

-

Verification of Monolayer Integrity: Monitor the formation of the monolayer by measuring the TEER using an epithelial voltohmmeter. A stable, high resistance indicates a tight barrier.

-

Pre-treatment: Once the monolayer is established, add this compound (e.g., at concentrations ranging from 10 nM to 1 µM) to the apical and/or basolateral chambers and incubate for a defined period (e.g., 30 minutes).

-

Inflammatory Challenge: Add an inflammatory stimulus, such as histamine (e.g., 10 µM) or TNF-α, to the chambers.

-

TEER Measurement: Measure the TEER at regular intervals (e.g., every 15-30 minutes) for several hours post-challenge. A drop in TEER indicates barrier disruption. The ability of this compound to prevent or attenuate this drop is the key readout.

-

Data Analysis: Normalize the TEER values to the baseline reading before treatment. Plot the percentage of baseline TEER over time for different treatment groups (Control, Histamine alone, Histamine + this compound).

Analytical Detection: Lipidomics

Quantification of endogenous this compound in biological samples (e.g., plasma, tissue homogenates, cell culture supernatants) is critical for understanding its physiological concentrations.

-

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

-

Workflow:

-

Lipid Extraction: Extract lipids from the sample using a solid-phase extraction (SPE) or liquid-liquid extraction protocol.

-

Chromatographic Separation: Separate the lipid species using reverse-phase high-performance liquid chromatography (HPLC).

-

Mass Spectrometry: Detect and quantify this compound using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for this compound, providing high specificity and sensitivity. A deuterated internal standard is essential for accurate quantification.

-

Caption: Experimental Workflow for the DSS-Induced Colitis Model.

Therapeutic Potential and Future Directions

The potent ability of this compound to stabilize the vascular endothelium and promote the healing of inflamed tissue positions it as a promising candidate for therapeutic development. Unlike broad-spectrum anti-inflammatory drugs that suppress the immune system, molecules like this compound represent a "pro-resolution" pharmacology, aiming to enhance the body's natural mechanisms for returning to homeostasis.

Key areas for future investigation include:

-

Receptor Identification: While this compound can weakly interact with the LTD4 receptor, its potent anti-permeability effects on endothelial cells appear to be mediated through a different, yet-to-be-identified receptor or target.[8] Identifying this target is a critical next step for understanding its mechanism and for rational drug design.

-

Pharmacokinetics and Stability: As with many lipid mediators, the in vivo stability and pharmacokinetic profile of this compound need to be thoroughly characterized. The development of stable synthetic analogs could be a viable strategy to enhance its therapeutic window.

-

Clinical Relevance: Measuring the levels of this compound in human inflammatory diseases (e.g., IBD, ARDS, sepsis) could establish its role as a biomarker for inflammation resolution and identify patient populations that might benefit from pro-resolution therapies.

Conclusion

This compound exemplifies the complexity and elegance of lipid mediator signaling in inflammation. Evolving from its initial characterization as a simple hydrolysis product of LTA4, it is now recognized as a potent anti-inflammatory and pro-resolving agent with a primary role in maintaining vascular barrier integrity. Its ability to inhibit endothelial Ca2+ signaling and promote tissue healing underscores its potential as a therapeutic agent that emulates and supports the body's endogenous resolution pathways. Further elucidation of its specific receptors and signaling cascades will undoubtedly pave the way for novel treatments for a range of inflammatory disorders.

References

-

Title: 5,6-DiHETE attenuates vascular hyperpermeability by inhibiting Ca2+ elevation in endothelial cells Source: The FASEB Journal URL: [Link]

-

Title: Targeting IL-6 receptor mediated metabolic pathways to control Th17 cell differentiation and inflammatory responses Source: Journal of Autoimmunity URL: [Link]

-

Title: 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity Source: Mediators of Inflammation URL: [Link]

-

Title: 5S,15S-Dihydroperoxyeicosatetraenoic acid (5,15-diHpETE) as a Lipoxin Intermediate Source: National Institutes of Health URL: [Link]

-

Title: 5-Oxo-ETE and the OXE receptor Source: National Institutes of Health URL: [Link]

-

Title: Anti-Inflammatory and Pro-Resolving Lipid Mediators Source: Annual Review of Pathology: Mechanisms of Disease URL: [Link]

-

Title: Lipoxin A(4) reduces lipopolysaccharide-induced inflammation in macrophages and intestinal epithelial cells through inhibition of nuclear factor-kappaB activation Source: PubMed URL: [Link]

-

Title: Molecular Mechanism of 5,6-Dihydroxyflavone in Suppressing LPS-Induced Inflammation and Oxidative Stress Source: PubMed URL: [Link]

-

Title: The role of eosinophils and neutrophils in inflammation Source: PubMed URL: [Link]

-

Title: 5,6‐DiHETE promoted the healing from DSS‐induced colitis Source: ResearchGate URL: [Link]

-

Title: 5,6-DiHETE attenuates vascular hyperpermeability by inhibiting Ca 2+ elevation in endothelial cells Source: PlumX Metrics URL: [Link]

-

Title: Lipoxins: nature's way to resolve inflammation Source: Journal of Inflammation Research URL: [Link]

-

Title: Specialized Pro-Resolving Lipid Mediators: Endogenous Roles and Pharmacological Activities in Infections Source: ResearchGate URL: [Link]

-

Title: Novel Anti-Inflammatory -- Pro-Resolving Mediators and Their Receptors Source: The Journal of Clinical Investigation URL: [Link]

Sources

- 1. Anti-Inflammatory and Pro-Resolving Lipid Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. 5S,15S-Dihydroperoxyeicosatetraenoic acid (5,15-diHpETE) as a Lipoxin Intermediate: Reactivity and Kinetics with Human Leukocyte 5-Lipoxygenase, Platelet 12-Lipoxygenase, and Reticulocyte 15-Lipoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 5,6-DiHETE attenuates vascular hyperpermeability by inhibiting Ca2+ elevation in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. PlumX [plu.mx]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Role of 5S,6R-DiHETE in Modulating Vascular Permeability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular hyperpermeability is a critical hallmark of inflammation, contributing to tissue edema and organ dysfunction in a myriad of pathological conditions. The intricate regulation of the endothelial barrier involves a complex interplay of signaling molecules, among which lipid mediators derived from polyunsaturated fatty acids have emerged as key players. This technical guide provides a comprehensive exploration of 5S,6R-dihydroxyeicosatetraenoic acid (5S,6R-DiHETE), an eicosanoid with potent anti-inflammatory properties, focusing on its role in attenuating vascular permeability. We delve into the biosynthesis of this lipid mediator, elucidate its molecular mechanism of action involving the antagonism of TRPV4 channels and subsequent inhibition of endothelial calcium influx, and provide detailed, field-proven protocols for the in vitro and in vivo assessment of its effects. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate this compound as a potential therapeutic agent for inflammatory diseases characterized by vascular leakage.

Introduction: The Significance of this compound in Vascular Biology

Eicosanoids, a family of signaling molecules derived from the enzymatic or non-enzymatic oxidation of arachidonic acid and other polyunsaturated fatty acids, are pivotal regulators of inflammation and hemostasis.[1] Within this extensive family, this compound has been identified as a dihydroxy polyunsaturated fatty acid with notable biological activity. It is formed as a nonenzymatic hydrolysis product of leukotriene A4 (LTA4), an unstable epoxide intermediate in the 5-lipoxygenase pathway.[2] While initially characterized as a weak agonist for the leukotriene D4 (LTD4) receptor, recent investigations have unveiled a more profound and distinct role for this compound in the vasculature.[3][4]

Emerging evidence strongly suggests that this compound acts as an endogenous anti-inflammatory mediator, particularly in the context of vascular hyperpermeability.[3][5] Studies have demonstrated that pretreatment with this compound can significantly inhibit histamine-induced vascular dilation and hyperpermeability.[4] This positions this compound as a molecule of considerable interest for therapeutic development, particularly for conditions where endothelial barrier dysfunction is a key pathological feature.

This guide will provide an in-depth examination of the biosynthesis, mechanism of action, and experimental evaluation of this compound's effects on vascular permeability.

Biosynthesis and Chemical Profile of this compound

This compound is a downstream metabolite in the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. The synthesis is initiated by the action of 5-LO on arachidonic acid, leading to the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then converted to the unstable epoxide, leukotriene A4 (LTA4).[2] this compound is subsequently formed through the non-enzymatic hydrolysis of LTA4.[2]

For research purposes, this compound can be obtained through total chemical synthesis. A common strategy involves the use of chiral precursors to establish the correct stereochemistry at the C5 and C6 positions.[6] The purity of the synthesized compound is critical for accurate biological assessment and should be verified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.

The Molecular Mechanism of this compound in Attenuating Vascular Permeability

The primary mechanism by which this compound mitigates vascular hyperpermeability is through the inhibition of intracellular calcium ([Ca2+]) elevation in endothelial cells.[3][4] An increase in endothelial [Ca2+] is a central event in the signaling cascade that leads to increased vascular permeability.[7] This elevation in calcium triggers a series of downstream events, including the activation of endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO), a potent vasodilator, and the reorganization of the actin cytoskeleton, leading to the disruption of endothelial cell junctions.[3][8]

Recent studies have identified the Transient Receptor Potential Vanilloid 4 (TRPV4) channel as a key target of this compound.[5] It is proposed that this compound acts as an antagonist of TRPV4 channels in vascular endothelial cells.[5] By blocking these channels, this compound effectively inhibits the influx of extracellular calcium that is induced by inflammatory mediators like histamine.[4][5] This dampening of the calcium signal prevents the subsequent activation of eNOS and the cytoskeletal changes that underpin endothelial barrier disruption.[3][4]

The following diagram illustrates the proposed signaling pathway:

Caption: Signaling pathway of this compound in modulating vascular permeability.

Experimental Protocols for Assessing the Role of this compound

To rigorously evaluate the effects of this compound on vascular permeability, both in vitro and in vivo models are essential. The following protocols are provided as a guide for researchers.

In Vitro Vascular Permeability Assay using Transwell Inserts

This assay measures the passage of a tracer molecule across a confluent monolayer of endothelial cells grown on a porous membrane.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Growth Medium (EGM-2)

-

Transwell inserts (e.g., 6.5 mm diameter, 0.4 µm pore size) for 24-well plates

-

24-well tissue culture plates

-

This compound (in a suitable vehicle, e.g., ethanol)

-

Histamine

-

FITC-Dextran (70 kDa)

-

Phosphate Buffered Saline (PBS)

-

Fluorometer

Step-by-Step Methodology:

-

Cell Seeding:

-

Coat Transwell inserts with a suitable extracellular matrix protein (e.g., fibronectin or collagen) to promote cell attachment and monolayer formation.

-

Seed HUVECs onto the upper chamber of the Transwell inserts at a density of 2 x 10^5 cells/insert in 300 µL of EGM-2.

-

Add 1 mL of EGM-2 to the lower chamber of the 24-well plate.

-

Incubate at 37°C in a 5% CO2 incubator for 2-3 days until a confluent monolayer is formed. The integrity of the monolayer can be monitored by measuring the transendothelial electrical resistance (TEER).

-

-

Treatment:

-

Once a confluent monolayer is established, replace the medium in both chambers with fresh, serum-free medium.

-

Pre-treat the endothelial monolayers by adding this compound (at desired concentrations) to the upper chamber for a specified duration (e.g., 30 minutes). Include a vehicle control.

-

Induce hyperpermeability by adding histamine (e.g., 100 µM) to the upper chamber.

-

-

Permeability Measurement:

-

Add FITC-Dextran (1 mg/mL) to the upper chamber.

-

At various time points (e.g., 0, 15, 30, 60 minutes), collect a small aliquot (e.g., 50 µL) from the lower chamber.

-

Measure the fluorescence intensity of the samples using a fluorometer (excitation/emission ~490/520 nm).

-

-

Data Analysis:

-

Calculate the amount of FITC-Dextran that has passed into the lower chamber at each time point.

-

Compare the permeability in this compound-treated groups to the histamine-only and vehicle control groups.

-

Caption: Workflow for the in vitro Transwell vascular permeability assay.

In Vivo Vascular Permeability Assessment: The Modified Miles Assay

This assay quantifies vascular leakage in the skin of a live animal by measuring the extravasation of a dye that binds to plasma proteins.

Materials:

-

Mice (e.g., C57BL/6)

-

This compound (in a suitable vehicle)

-

Histamine

-

Evans Blue dye (0.5% in sterile saline)

-

Anesthetic (e.g., isoflurane)

-

Formamide

-

Spectrophotometer